molecular formula C12H20N2O2 B1484143 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098103-05-8

6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484143
CAS RN: 2098103-05-8
M. Wt: 224.3 g/mol
InChI Key: LBGROBQDQOQPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BTB) is a heterocyclic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is insoluble in water and stable under normal conditions. 6-BTB has been studied extensively for its potential application in the fields of chemical synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

The research into dihydropyrimidine-2,4(1H,3H)-dione derivatives, including compounds similar to 6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, focuses on their synthesis and potential biological activities. A notable study reports the development of a novel synthesis method for dihydropyrimidine-2,4(1H,3H)-dione derivatives, demonstrating modest to high yields and confirming the structures via NMR spectroscopy. These compounds were evaluated for cytotoxic activity against A431 cancer cell lines, indicating potential applications in cancer research (Udayakumar, Gowsika, & Pandurangan, 2017).

Antitumor Activity

Another study focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity across a panel of 11 cell lines. This research highlights the potential of structurally similar compounds for use in antitumor applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Antioxidant and Cytotoxic Activities

Further exploration into the chemical space of dihydropyrimidine derivatives revealed the synthesis of new compounds with antioxidant and cytotoxic activities. These studies underline the chemical versatility of the dihydropyrimidine core and its potential utility in developing pharmacologically relevant molecules (Shatokhin, Tuskaev, Gagieva, Markova, Pozdnyakov, Denisov, Melnikova, Oganesyan, & Bulychev, 2021).

Reaction Studies and Derivative Synthesis

Research also delves into the reaction mechanisms and further derivative synthesis of similar compounds, showcasing their reactivity and the potential for creating diverse molecular architectures. This demonstrates the compound's utility as a building block in organic synthesis, potentially leading to new materials or bioactive molecules (Mironovich, Kostina, & Podol’nikova, 2013).

properties

IUPAC Name

6-butan-2-yl-3-tert-butyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-6-8(2)9-7-10(15)14(11(16)13-9)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGROBQDQOQPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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